1-(5-Benzylthiophen-2-yl)ethanone chemical structure and properties
1-(5-Benzylthiophen-2-yl)ethanone chemical structure and properties
Structural Architecture, Synthetic Pathways, and Pharmacological Utility[1]
Executive Summary
1-(5-Benzylthiophen-2-yl)ethanone (CAS: 317335-12-9) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines an electron-rich thiophene core with a lipophilic benzyl linker and a reactive acetyl handle.[1] This specific molecular architecture serves as a versatile intermediate in the synthesis of SGLT2 inhibitors, kinase modulators, and anti-tubulin agents. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and applications in modern drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[2]
The compound functions as a bioisostere for benzothiophene and indole derivatives, offering unique solubility and metabolic stability profiles due to the sulfur heteroatom.
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1-(5-benzylthiophen-2-yl)ethanone | |
| Common Synonyms | 2-Acetyl-5-benzylthiophene; 5-Benzyl-2-thienyl methyl ketone | |
| CAS Number | 317335-12-9 | |
| Molecular Formula | C₁₃H₁₂OS | |
| Molecular Weight | 216.30 g/mol | |
| Appearance | Pale yellow viscous oil or low-melting solid | Dependent on purity/crystallization |
| Boiling Point | ~170-175°C (at 0.5 mmHg) | Predicted based on analogs |
| LogP | 3.4 ± 0.3 | High lipophilicity (Blood-Brain Barrier permeant) |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | |
| H-Bond Donors | 0 | |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |
Part 2: Synthetic Methodologies
Two primary routes exist for the synthesis of 1-(5-benzylthiophen-2-yl)ethanone. The Friedel-Crafts Acylation is preferred for large-scale manufacturing due to cost-efficiency, while Transition Metal Cross-Coupling is utilized for late-stage diversification in library synthesis.[1]
Route A: Friedel-Crafts Acylation (Primary Industrial Route)
This method utilizes the high nucleophilicity of the thiophene ring at the C2/C5 positions. Since the benzyl group at C2 is activating, acylation occurs selectively at the open C5 position.
Reagents: 2-Benzylthiophene, Acetyl Chloride, Aluminum Chloride (
Standardized Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask under
atmosphere, dissolve 2-benzylthiophene (1.0 eq) in anhydrous DCM (0.5 M). -
Catalyst Addition: Cool the solution to 0°C. Add anhydrous
(1.2 eq) portion-wise over 15 minutes. The solution will darken, indicating complex formation. -
Acylation: Dropwise add Acetyl Chloride (1.1 eq) over 20 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x), wash organics with sat.
and brine. Dry over and concentrate. -
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Route B: Negishi Cross-Coupling (Convergent Route)
Ideal for introducing the benzyl group after the acetyl group is established, avoiding regioselectivity issues in complex substrates.
Reagents: 1-(5-bromothiophen-2-yl)ethanone, Benzylzinc bromide,
Mechanism Visualization (Friedel-Crafts Pathway):
Figure 1: Mechanistic pathway for the regioselective acylation of 2-benzylthiophene.
Part 3: Structural Characterization
Accurate identification requires analyzing the distinct magnetic environments of the thiophene and benzyl protons.
Predicted Nuclear Magnetic Resonance (NMR) Data
Based on 2-acetyl-5-substituted thiophene analogs.
1H NMR (400 MHz,
-
δ 7.58 (d, J = 3.8 Hz, 1H): Thiophene H-3 (Deshielded by carbonyl).[1]
-
δ 7.20 - 7.35 (m, 5H): Phenyl protons (Benzyl group).[1]
-
δ 6.85 (d, J = 3.8 Hz, 1H): Thiophene H-4 (Shielded relative to H-3).[1]
-
δ 4.18 (s, 2H): Benzyl
(Benzylic methylene). -
δ 2.52 (s, 3H): Acetyl
(Methyl ketone).
13C NMR (100 MHz,
-
190.5 ppm: Carbonyl (C=O).
-
153.2 ppm: Thiophene C-5 (Ipso to benzyl).[1]
-
142.8 ppm: Thiophene C-2 (Ipso to acetyl).[1]
-
139.5 ppm: Phenyl C-1 (Ipso).[1]
-
133.5 ppm: Thiophene C-3.[1]
-
128.8, 128.6, 127.1 ppm: Phenyl CH carbons.
-
126.5 ppm: Thiophene C-4.[1]
-
36.5 ppm: Benzyl
. -
26.8 ppm: Acetyl
.
Mass Spectrometry (ESI+):
-
[M+H]+: 217.30
-
Fragment 201: Loss of methyl radical (
). -
Fragment 43: Acetyl cation (
).[2]
Part 4: Applications in Drug Discovery
The 1-(5-benzylthiophen-2-yl)ethanone scaffold is a versatile building block.[1] Its pharmacological relevance stems from its ability to mimic the diaryl-methane motif found in SGLT2 inhibitors and the biaryl systems in kinase inhibitors.
1. SGLT2 Inhibition (Diabetes)
The scaffold mimics the aglycone moiety of gliflozins (e.g., Canagliflozin). The thiophene ring replaces the central phenyl ring, potentially altering the dihedral angle and improving selectivity for SGLT2 over SGLT1.
2. Tubulin Polymerization Inhibition (Oncology)
Derivatives where the acetyl group is converted to an
3. STAT3 Inhibition
Benzylthiophene derivatives have been identified in patent literature as inhibitors of STAT3 dimerization, a key pathway in tumor proliferation and immune evasion.
Drug Discovery Workflow Diagram:
Figure 2: Strategic utilization of the scaffold in divergent synthesis for oncology and metabolic targets.
Part 5: Safety and Handling
GHS Classification:
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
Always handle in a fume hood. The compound contains a sulfur moiety which may degrade to release odorous sulfides if exposed to strong acids or reducing agents inappropriately. Store under inert atmosphere (
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. Retrieved from [1]
-
BLD Pharm. (2025). Product Analysis: 1-(5-Benzylthiophen-2-yl)ethanone (CAS 317335-12-9).[1][4] Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9808823 (Analogous Structure). Retrieved from [1]
-
Zhuang, Y., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity.[1] National Institutes of Health (PMC). Retrieved from
-
Santa Cruz Biotechnology. (2025). Thiophene Derivatives in Carbonic Anhydrase Inhibition. Retrieved from [1]
